![molecular formula C11H4BrClF3NO2 B3277640 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 663193-41-7](/img/structure/B3277640.png)
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Overview
Description
“2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a chemical compound with the molecular formula C11H4BrClF3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is 354.51 . Unfortunately, the specific molecular structure analysis is not available in the current literature.Scientific Research Applications
Synthesis and Derivatives
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid and its derivatives are primarily used in chemical synthesis. For instance, Didenko et al. (2015) demonstrated the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives of this compound, which could have potential applications in developing new chemical entities (Didenko et al., 2015). Similarly, Lefebvre et al. (2003) described the synthesis of 2-bromo-4-(trifluoromethyl)quinolines, which can be converted into various compounds including 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).
Antimicrobial and Antimalarial Applications
Parthasaradhi et al. (2015) synthesized novel derivatives of 6-bromo-2-chloro-quinoline, closely related to the compound , and evaluated them for antimicrobial and antimalarial activities, highlighting potential therapeutic applications (Parthasaradhi et al., 2015).
Analytical Applications
Dutt et al. (1968) investigated quinoxaline-2-carboxylic acid and its derivatives, which are structurally related to 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid, as analytical reagents. They established their utility in the gravimetric determination of various metals, suggesting possible analytical applications for similar compounds (Dutt, Sanayal, & Nag, 1968).
Novel Synthetic Routes and Functionalization
Marull and Schlosser (2003) reported on the synthesis and functionalization of trifluoromethyl-substituted pyridines and quinolines, which could provide insights into new synthetic routes and applications for the compound (Marull & Schlosser, 2003).
properties
IUPAC Name |
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrClF3NO2/c12-9-6(10(18)19)7(11(14,15)16)4-2-1-3-5(13)8(4)17-9/h1-3H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPOFEPCFRZBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)Cl)Br)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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